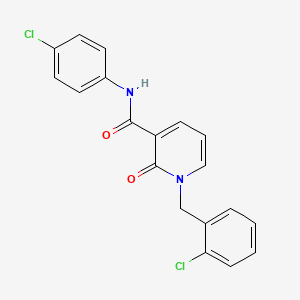

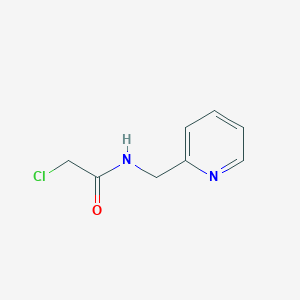

N-(4-乙基苯基)-4-羟基-2-氧代-1-苯基-1,2-二氢喹啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide" is a derivative of the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide family. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties and analgesic effects .

Synthesis Analysis

The synthesis of related 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives typically involves multi-step reactions starting from phthalic anhydride derivatives. For instance, an improved method for synthesizing similar compounds involves aminolysis, esterification with diazomethane, and heterocyclization via Dieckmann condensation . Another approach uses 3-nitrophthalic anhydride, α-haloketones, and primary amines, with bis(phenacyl)-3-aminophthalates as key intermediates . These methods highlight the versatility and adaptability of synthetic routes to obtain various derivatives with potential biological activities.

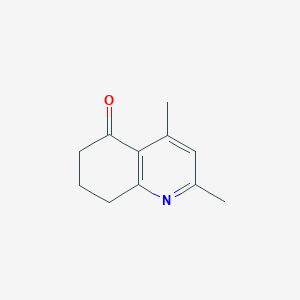

Molecular Structure Analysis

The molecular structure of these derivatives is characterized by the presence of a 4-oxoquinoline core, which is a common feature in compounds with diverse pharmacological activities. The regioselectivity of reactions, such as N-ethylation, is influenced by the presence of the carboxamide unit at the C-3 position of the 4-oxoquinoline core . The structure-activity relationship studies suggest that the type and position of substituents on the quinoline ring are crucial for the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of these compounds includes the ability to undergo various reactions, such as hydrolytic ring opening in related quinazoline derivatives . The regioselectivity of N-alkylation reactions has been studied using DFT methods, providing insights into the acid/base behavior and possible reaction pathways . These analyses are essential for understanding the chemical behavior of the compound and its analogs.

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives, such as solubility, can significantly affect their biological activity. For example, the analgesic activity of a related compound was found to vary with different crystalline forms, which could be attributed to the differences in solubility and, consequently, bioavailability . The fluorescent properties of these compounds have also been evaluated, adding another dimension to their potential applications .

科学研究应用

抗菌剂

N-(4-乙基苯基)-4-羟基-2-氧代-1-苯基-1,2-二氢喹啉-3-甲酰胺衍生物因其作为抗菌剂的潜力而受到探索。一项研究合成了一系列相关化合物,并筛选了它们对大肠杆菌、金黄色葡萄球菌、铜绿假单胞菌、化脓性葡萄球菌、白色念珠菌、黑曲霉和棒曲霉等多种菌株的体外抗菌和抗真菌活性。合成的化合物表现出有希望的抗菌性能,表明它们在开发新的抗菌剂方面的潜在应用 (Desai, Dodiya, & Shihora, 2011).

抗癌剂

N-(4-乙基苯基)-4-羟基-2-氧代-1-苯基-1,2-二氢喹啉-3-甲酰胺及其衍生物的化学结构与抗癌活性有关。一项研究重点介绍了 2-苯基喹啉-8-甲酰胺(一类类似的化合物)的合成和评估,以了解其“最小的”DNA 插层特性和体内抗肿瘤活性。这些化合物在白血病和实体瘤模型中显示出显着的实体瘤活性,表明它们作为抗癌剂的潜力。这些发现强调了这种化学结构在开发新的抗肿瘤药物中的相关性 (Atwell, Baguley, & Denny, 1989).

荧光剂

喹啉甲酰胺部分已被研究其作为荧光剂的潜在应用。一项研究描述了 3-羟基喹啉-4(1H)-酮衍生物的合成,这些衍生物具有各种取代的苯基和甲酰胺基团,并测试了它们对癌细胞和非恶性细胞系的细胞毒活性。此外,评估了这些化合物的荧光特性,表明它们在基于荧光的应用中具有潜在用途,尤其是在生物医学成像和诊断方面 (Funk et al., 2015).

化学合成研究

含有 N-(4-乙基苯基)-4-羟基-2-氧代-1-苯基-1,2-二氢喹啉-3-甲酰胺结构的化合物的 N-乙基化反应一直是化学合成研究的主题。研究重点是 N-苄基-4-氧代-1,4-二氢喹啉-3-甲酰胺(一种与所讨论化合物密切相关的化合物)的 N-乙基化反应的区域选择性。该研究采用 DFT 方法来研究反应路径和酸/碱行为,有助于更深入地了解此类化合物的化学性质和反应性 (Batalha et al., 2019).

作用机制

未来方向

属性

IUPAC Name |

N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c1-2-16-12-14-17(15-13-16)25-23(28)21-22(27)19-10-6-7-11-20(19)26(24(21)29)18-8-4-3-5-9-18/h3-15,27H,2H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKOYYHNVMLRFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(furan-2-ylmethyl)-2-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2537581.png)

![3-(3-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2537583.png)

![Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B2537587.png)

![Methyl 7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2537593.png)

![3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one](/img/structure/B2537595.png)

![9-(4-butylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2537596.png)